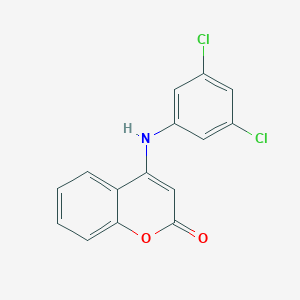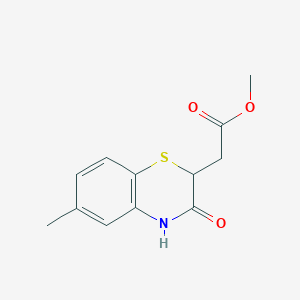![molecular formula C15H10ClF3N2O B500885 8-Cloro-2-(4-metoxifenil)-6-(trifluorometil)imidazo[1,2-a]piridina CAS No. 353258-29-4](/img/structure/B500885.png)
8-Cloro-2-(4-metoxifenil)-6-(trifluorometil)imidazo[1,2-a]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Aplicaciones Científicas De Investigación
8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the regioselective halogenation of imidazo[1,2-a]pyridines can be achieved using sodium chlorite or bromite as the halogen source .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Halogenation reactions, such as the formation of C–Cl or C–Br bonds, are typical.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, sodium chlorite, bromite, and various oxidizing agents. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes light or other energy sources for photocatalysis .
Major Products
The major products formed from these reactions include various functionalized derivatives of imidazo[1,2-a]pyridine, which can be further utilized in the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of 8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate the activity of enzymes, receptors, or other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern and specific functional groups.
2-Fluoro-4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in different synthetic applications.
Uniqueness
8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O/c1-22-11-4-2-9(3-5-11)13-8-21-7-10(15(17,18)19)6-12(16)14(21)20-13/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXAHMDQWGZENU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 8-methoxy-2-oxo-2H-pyrimido[2,1-b][1,3]benzothiazole-4-carboxylate](/img/structure/B500802.png)




![methyl [3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetate](/img/structure/B500811.png)



![2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500817.png)
![2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500819.png)
![2-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500821.png)
![1-(2-hydroxyethyl)-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500825.png)
![2-(2-oxo-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-1(2H)-yl)ethyl phenylcarbamate](/img/structure/B500826.png)
